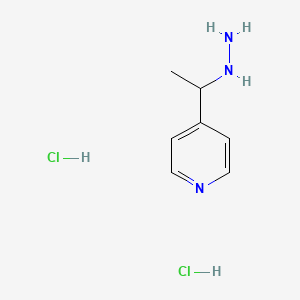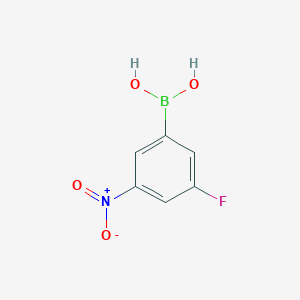
(3-氟-5-硝基苯基)硼酸
描述
(3-Fluoro-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BFNO4. It is a derivative of boronic acid, characterized by the presence of a fluorine atom and a nitro group on the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
科学研究应用
(3-Fluoro-5-nitrophenyl)boronic acid has diverse applications in scientific research:
作用机制
Target of Action
The primary target of (3-Fluoro-5-nitrophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (3-Fluoro-5-nitrophenyl)boronic acid interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and tolerant to various functional groups . The organoboron reagent is relatively stable, readily prepared, and generally environmentally benign .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it may have a significant impact on the bioavailability of the resulting compounds .
Result of Action
The result of the action of (3-Fluoro-5-nitrophenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various biologically active molecules .
生化分析
Biochemical Properties
(3-Fluoro-5-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, (3-Fluoro-5-nitrophenyl)boronic acid has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its ability to form boronate esters with cis-diols present in carbohydrates . These interactions highlight the versatility of (3-Fluoro-5-nitrophenyl)boronic acid in modulating biochemical processes.
Cellular Effects
The effects of (3-Fluoro-5-nitrophenyl)boronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (3-Fluoro-5-nitrophenyl)boronic acid has been reported to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, (3-Fluoro-5-nitrophenyl)boronic acid can impact metabolic flux by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of (3-Fluoro-5-nitrophenyl)boronic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with target biomolecules. For instance, (3-Fluoro-5-nitrophenyl)boronic acid can inhibit enzymes by binding to their active sites and forming a covalent bond with a nucleophilic residue, such as a serine or cysteine . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, (3-Fluoro-5-nitrophenyl)boronic acid can modulate gene expression by binding to transcription factors or other regulatory proteins, altering their ability to interact with DNA and regulate transcription . These molecular interactions underscore the compound’s ability to influence a wide range of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Fluoro-5-nitrophenyl)boronic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods . Studies have shown that (3-Fluoro-5-nitrophenyl)boronic acid can have long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of (3-Fluoro-5-nitrophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes or modulate specific signaling pathways without causing significant toxicity . At higher doses, (3-Fluoro-5-nitrophenyl)boronic acid can exhibit toxic effects, including cellular damage, organ dysfunction, and adverse physiological responses. Researchers have observed threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 3-fluoro-5-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of (3-Fluoro-5-nitrophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: (3-Fluoro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of (3-Fluoro-5-nitrophenyl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Reducing Agents: Such as hydrogen gas or sodium borohydride for nitro group reduction.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Aminophenylboronic Acids: Formed by the reduction of the nitro group.
相似化合物的比较
3-Nitrophenylboronic Acid: Similar structure but lacks the fluorine atom.
4-Formylphenylboronic Acid: Contains a formyl group instead of a nitro group.
3,5-Difluorophenylboronic Acid: Contains two fluorine atoms but lacks the nitro group.
Uniqueness: (3-Fluoro-5-nitrophenyl)boronic acid is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations .
属性
IUPAC Name |
(3-fluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYOLGWHMRXCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


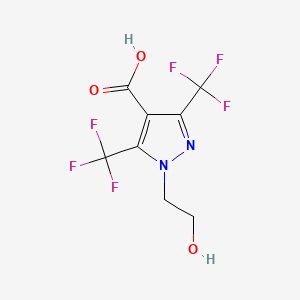
![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)
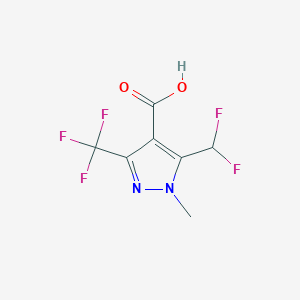
![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)
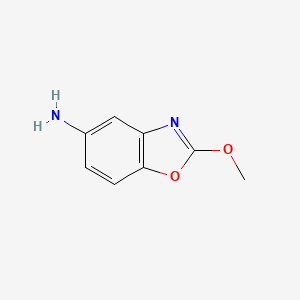
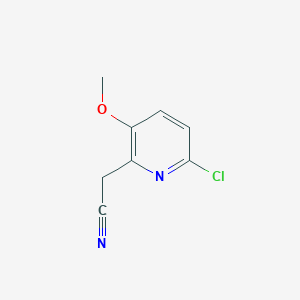

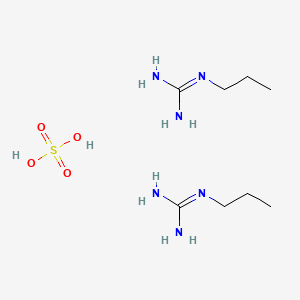

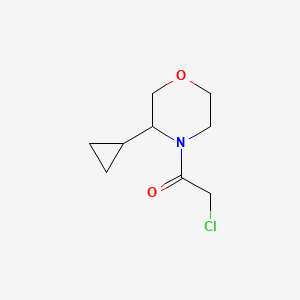
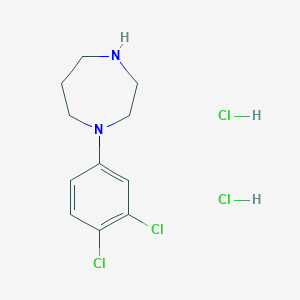
![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)
